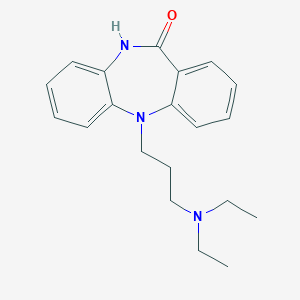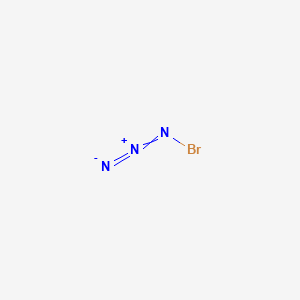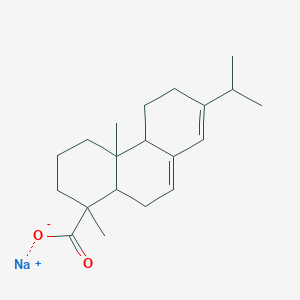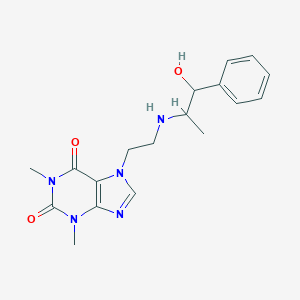
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- is a chemical compound that belongs to the class of benzodiazepines. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- is similar to other benzodiazepines. This compound acts on the gamma-aminobutyric acid (GABA) receptor, which is the major inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to its receptor, thereby increasing the inhibitory effect of GABA on the neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- are mainly related to its pharmacological activities. This compound has been shown to produce anxiolytic, sedative, and hypnotic effects in animal models. It has also been found to possess anticonvulsant and muscle relaxant properties. In addition, this compound has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- in lab experiments are mainly related to its pharmacological activities. This compound has been extensively studied in animal models and has been found to exhibit a wide range of pharmacological activities. It is also relatively easy to synthesize, which makes it a readily available compound for research purposes.
The limitations of using 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- in lab experiments are mainly related to its potential side effects. This compound has been shown to produce sedative and hypnotic effects, which may affect the behavior of animals used in experiments. In addition, the long-term effects of this compound on the central nervous system are not well understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the research on 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)-. One potential direction is the development of new drugs based on this compound. This could involve the modification of the chemical structure to improve its pharmacological properties or the development of new formulations to improve its bioavailability.
Another potential direction is the further investigation of the mechanism of action of this compound. This could involve the use of advanced imaging techniques to visualize the interaction of this compound with the GABA receptor or the investigation of the downstream effects of its activation.
Finally, the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders should be explored. This could involve the use of animal models to investigate the efficacy of this compound in the treatment of conditions such as anxiety, depression, and epilepsy.
Conclusion
In conclusion, 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reduction of the corresponding nitro compound. The reduction is usually carried out using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- is mainly focused on its potential as a drug candidate. This compound has been found to exhibit a wide range of pharmacological activities, including anxiolytic, sedative, and hypnotic effects. It has also been shown to possess anticonvulsant and muscle relaxant properties.
Eigenschaften
CAS-Nummer |
13961-22-3 |
|---|---|
Molekularformel |
C20H25N3O |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
11-[3-(diethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C20H25N3O/c1-3-22(4-2)14-9-15-23-18-12-7-5-10-16(18)20(24)21-17-11-6-8-13-19(17)23/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
IVFHUYCFFOSCLM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
Kanonische SMILES |
CCN(CC)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
Andere CAS-Nummern |
13961-22-3 |
Synonyme |
5-[3-(Diethylamino)propyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)

![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)

